molecular formula C10H12F2O2 B2795444 3-(3,5-Difluoro-2-methoxyphenyl)propan-1-ol CAS No. 1378866-64-8

3-(3,5-Difluoro-2-methoxyphenyl)propan-1-ol

Cat. No. B2795444
M. Wt: 202.201
InChI Key: CLXSYNOVXYXXDH-UHFFFAOYSA-N
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Description

The compound “3-(3,5-Difluoro-2-methoxyphenyl)propan-1-ol” appears to be an organic molecule that contains a propanol backbone with a difluoromethoxyphenyl group attached to it. The presence of the difluoromethoxyphenyl group suggests that this compound might have interesting chemical properties due to the presence of the electronegative fluorine atoms and the methoxy group.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves the reaction of a suitable phenylpropanol precursor with a difluoromethoxy reagent.



Molecular Structure Analysis

The molecular structure of this compound would consist of a three-carbon propanol backbone with a phenyl ring substituted at the 3-position. The phenyl ring would have fluorine atoms at the 3 and 5 positions and a methoxy group at the 2 position.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, the presence of the alcohol group means it could potentially undergo reactions typical of alcohols, such as esterification or oxidation. The aromatic ring could potentially undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, this compound is likely to be a solid at room temperature due to the presence of the aromatic ring. It’s likely to have a relatively high boiling point due to the presence of the polar alcohol group, which can form hydrogen bonds.


Safety And Hazards

Without specific information, it’s hard to predict the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ingestion.


Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s intended for use in materials science, future research could involve testing its physical properties and potential applications.


properties

IUPAC Name

3-(3,5-difluoro-2-methoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-14-10-7(3-2-4-13)5-8(11)6-9(10)12/h5-6,13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXSYNOVXYXXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Difluoro-2-methoxyphenyl)propan-1-ol

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